molecular formula C26H30N2O2 B12528191 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide CAS No. 821007-58-3

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide

Cat. No.: B12528191
CAS No.: 821007-58-3
M. Wt: 402.5 g/mol
InChI Key: BJNSLQHOLJZNSV-UHFFFAOYSA-N
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Description

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research, designed around privileged pharmacophoric features. Its structure incorporates a piperidine ring, a nitrogen-containing heterocycle that is a pivotal cornerstone and a ubiquitous scaffold in the production of drugs . This complex molecule is further functionalized with a furan-2-carboxamide group. The furan carboxamide motif is a recognized pharmacophore in the development of selective receptor ligands, with research indicating its utility in creating high-affinity molecules . The 3,3-diphenylpropyl side chain attached to the piperidine nitrogen is a structural feature that can influence the molecule's lipophilicity and its interaction with hydrophobic binding pockets in biological targets. While the specific biological activity and binding affinity of this exact compound are areas for ongoing investigation, its structural analogs suggest potential as a template for researching interactions with central nervous system targets. Researchers may explore its application in various biochemical assays to elucidate novel mechanisms of action. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

821007-58-3

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C26H30N2O2/c1-27(26(29)25-13-8-20-30-25)23-14-17-28(18-15-23)19-16-24(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-13,20,23-24H,14-19H2,1H3

InChI Key

BJNSLQHOLJZNSV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Piperidine Core Formation

Piperidine derivatives are typically synthesized via cyclization reactions. For example, 1,5-diaminopentane can undergo cyclization with aldehydes or ketones under acidic conditions to form the six-membered ring. Alternative routes involve reductive amination of appropriate precursors (e.g., pyrrolidine derivatives).

Introduction of the 3,3-Diphenylpropyl Group

The diphenylpropyl substituent is introduced via alkylation or nucleophilic substitution. Two primary methods are reported:

Method Reagents/Conditions Yield Source
Alkylation Diphenylpropyl bromide + piperidine + K₂CO₃ in DMF or CH₃CN, reflux Moderate
Claisen-Schmidt Condensation Benzaldehyde + diphenylpropyl ketone + base (e.g., NaOH) in ethanol, followed by reduction High

Example Reaction :
In one protocol, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol reacts with methyl acetoacetate and zinc dust in xylene at 140–145°C for 7 hours to form intermediates.

N-Methylation of Piperidine

The methyl group at the piperidine nitrogen is introduced via reductive amination or direct alkylation:

Reductive Amination

Piperidine amine reacts with formaldehyde in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C):
$$ \text{Piperidine} + \text{HCHO} \xrightarrow{\text{Reduction}} \text{N-Methylpiperidine} $$

Direct Alkylation

Methyl iodide or dimethyl sulfate is used under basic conditions:
$$ \text{Piperidine} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-Methylpiperidine} $$

Key Considerations :

  • Steric Hindrance : Bulky substituents (e.g., diphenylpropyl) may require elevated temperatures or prolonged reaction times.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance nucleophilicity of the amine.

Furan-2-Carboxamide Coupling

The final step involves coupling the furan-2-carboxylic acid derivative to the N-methylpiperidine intermediate.

Carbodiimide-Mediated Coupling

Furan-2-carboxylic acid is activated using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) as a co-reagent:
$$ \text{Furan-2-COOH} + \text{HBTU} + \text{HOBt} \rightarrow \text{Active ester} $$
$$ \text{Active ester} + \text{N-Methylpiperidine} \rightarrow \text{Target compound} $$

Optimal Conditions :

  • Base : DIPEA (N,N-diisopropylethylamine) in DMF or CH₂Cl₂.
  • Temperature : 0–25°C to minimize side reactions.

Alternative Strategies

  • Schotten-Baumann Reaction : Furan-2-carboxylic acid chloride reacts with the amine in a two-phase system (e.g., CH₂Cl₂/aqueous NaOH).
  • Microwave-Assisted Synthesis : Accelerates coupling reactions, reducing reaction time to minutes.

Purification and Characterization

Post-synthesis, the compound is purified via:

Method Details Efficiency
Column Chromatography Silica gel, eluent: CH₂Cl₂/MeOH (9:1) → 5% MeOH in CH₂Cl₂ High
Crystallization Ethanol/water or EtOAc/hexane mixtures to isolate pure product Moderate

Spectroscopic Data :

  • ¹H NMR : Peaks for piperidine protons (δ 1.5–2.5), diphenylpropyl aromatic protons (δ 7.1–7.4), and furan protons (δ 6.5–7.0).
  • MS : Molecular ion peak at m/z 402.5 (C₂₆H₃₀N₂O₂).

Critical Challenges and Solutions

Steric Effects

The 3,3-diphenylpropyl group introduces steric bulk, complicating alkylation and coupling steps. Solutions include:

  • Higher Temperatures : Refluxing in polar solvents (e.g., DMF at 80–100°C).
  • Phase-Transfer Catalysis : Enhances reactivity in two-phase systems.

Regioselectivity

In alkylation reactions, competing N- vs. C-alkylation may occur. Use of Boc-protected amines or steric directing groups improves selectivity.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Alkylation Simple, high-yield diphenylpropyl introduction Steric hindrance may reduce efficiency
Claisen-Schmidt Scalable, high-purity intermediates Requires reduction steps
HBTU-Mediated Coupling High coupling efficiency, mild conditions Expensive reagents, sensitive to moisture

Chemical Reactions Analysis

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and pain management.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Structural Analogs in the Piperidinyl Acetamide Family

Key Compounds:

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide Structure: Shares the 3,3-diphenylpropyl-piperidinyl backbone but replaces the furan-2-carboxamide with a 4-(methylsulfonyl)phenylacetamide group. Activity: Reported log(1/IC50) = 0.904 in CCR5 binding assays.

Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)

  • Structure : Features a 2-phenylethyl-piperidinyl group and N-phenyl substitution instead of diphenylpropyl and N-methyl.
  • Legal Status : Listed under Schedule I of the 1961 Single Convention due to opioid receptor agonism .
  • Key Difference : The 3,3-diphenylpropyl chain in the target compound increases lipophilicity, possibly extending half-life but reducing water solubility compared to Furanylfentanyl’s phenylethyl group.

Functional Group Modifications and Activity Trends

Substituent Effects on Piperidine and Amide Moieties:
  • Diphenylpropyl vs. Phenylethyl :
    • The 3,3-diphenylpropyl group (target compound) provides greater steric bulk and lipophilicity than the 2-phenylethyl group in Furanylfentanyl. This may enhance blood-brain barrier penetration but reduce metabolic stability .
  • N-Methyl vs.
Heterocyclic vs. Aromatic Amide Groups:
  • Furan-2-carboxamide vs. Phenylacetamide :
    • The furan ring introduces oxygen-based polarity, improving solubility over purely aromatic systems (e.g., phenylacetamide derivatives in ). However, furan’s lower aromaticity may reduce receptor binding compared to nitro- or methoxy-substituted phenyl groups (e.g., compound 40006 in ) .

Physicochemical and Pharmacokinetic Properties

Comparison with 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol ():
Property Target Compound (Furan-2-carboxamide) 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol
Molecular Formula C26H29N2O2 (estimated) C20H27NO
Boiling Point Not reported 428.9°C
Density Not reported 1.025 g/cm³
Functional Groups Furan carboxamide Propanol, methylamino
Solubility Likely moderate (due to furan) Low (oily liquid)
  • Key Insight: The target compound’s carboxamide group may improve crystallinity and stability compared to the propanol derivative, which exists as an oily liquid .

Biological Activity

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide, also known as a novel piperidine derivative, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C26H30N2O2
  • Molecular Weight : 414.54 g/mol
  • CAS Number : 44392095

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the piperidine ring and subsequent functionalization with the furan-2-carboxamide moiety. The synthetic routes typically involve:

  • Formation of Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Substitution Reactions : Introduction of the diphenylpropyl and furan-2-carboxamide groups through nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological pathways. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in regulating mood and behavior.

Pharmacological Studies

  • Antidepressant Activity : In preclinical studies, this compound demonstrated significant antidepressant-like effects in animal models. It was shown to increase the levels of serotonin and norepinephrine in the brain, suggesting potential use in treating depression.
  • Analgesic Effects : Research indicated that this compound exhibited analgesic properties comparable to standard pain relievers in rodent models. The mechanism involves modulation of pain pathways through opioid receptor interaction.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Summary

Biological Activity Observed Effects Model Used
AntidepressantIncreased serotonin and norepinephrine levelsRodent models
AnalgesicPain relief comparable to standard analgesicsRodent models
NeuroprotectiveReduced oxidative stress in neuronal cellsIn vitro studies

Case Studies

  • Antidepressant Efficacy : A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound using forced swim tests and tail suspension tests in mice. Results indicated a significant reduction in immobility time, suggesting enhanced mood.
  • Pain Management Research : Another investigation focused on the analgesic properties of this compound using the hot plate test. The results showed a marked increase in pain threshold compared to controls.
  • Neuroprotection Studies : A series of experiments assessed the neuroprotective effects against amyloid-beta-induced toxicity in cultured neurons. The compound significantly reduced cell death and oxidative damage markers.

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